Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate

Lipophilicity Physicochemical property Reaction engineering

MedChem teams synthesizing imidazo[1,2-a]pyridine-3-carboxamide leads often lose time activating the carboxylic acid or coping with labile methyl esters. This ethyl ester eliminates that bottleneck: - Direct amidation without HATU/EDCI activation, adopting published Telacebec-route protocols immediately. - Balanced reactivity suppresses premature hydrolysis during heating yet achieves >80% conversion in 12-24 h (K₂CO₃, DMF, 60-80 °C). - Supplied at ≥97% purity with validated 2-8 °C storage stability, ready for tech transfer and SAR expansion.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 1397228-36-2
Cat. No. B1402372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate
CAS1397228-36-2
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C=CC(=C2)C
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-10-6-8(2)4-5-13(9)10/h4-7H,3H2,1-2H3
InChIKeyORBLAPOUYKOLSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Methylimidazo[1,2-a]pyridine-3-carboxylate Profile


Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1397228-36-2) is a C11H12N2O2 heterocyclic ester belonging to the imidazo[1,2-a]pyridine family—a privileged scaffold in medicinal chemistry [1]. The compound features a methyl substituent at the 7-position of the pyridine ring and an ethyl ester at the 3-position of the imidazole ring, giving it a molecular weight of 204.23 g/mol and a computed LogP of approximately 1.82 . It is supplied as a research intermediate with typical purity specifications of ≥97% and requires storage at 2–8 °C . The imidazo[1,2-a]pyridine-3-carboxylate core is a key precursor to the anti-tuberculosis clinical candidate Telacebec (Q203) and numerous other bioactive amide derivatives, making the ester a critical starting material or intermediate in drug discovery programs targeting infectious diseases and other therapeutic areas [2].

Imidazo[1,2-a]pyridine ester intermediate
Anti-tuberculosis amidation precursor
Controlled ester reactivity for probe synthesis
The ethyl ester scaffold is a key intermediate in drug discovery workflows targeting infectious disease pharmacophores, supported by published medicinal chemistry routes.

Ethyl 7-Methylimidazo[1,2-a]pyridine-3-carboxylate Substitution Limits


Substituting the ethyl ester with the corresponding methyl ester, carboxylic acid, or regioisomeric 2-carboxylate is not a neutral swap. The 7-methyl substitution pattern and the ethyl ester group each govern the compound’s reactivity, lipophilicity, and downstream compatibility. For instance, the ethyl ester is preferred over the methyl ester in amidation reactions used to access imidazo[1,2-a]pyridine-3-carboxamide anti-tuberculosis leads because it provides a more controlled leaving-group profile under standard aminolysis conditions [1]. The carboxylic acid requires a separate activation step (e.g., HATU or EDCI coupling) that introduces additional variables in yield and purity, while the 2-carboxylate regioisomer leads to a completely different set of bioactive amides with distinct target selectivity. Even minor changes in the ester alkyl chain alter the compound’s LogP and solubility, affecting partitioning in biphasic reaction systems and ultimately impacting scale-up feasibility . These differences are quantitative and reproducible; they are not surmounted by simply purchasing the closest available analog.

Target Product Ethyl ester
Methyl ester: may lead to higher hydrolysis risk and different amidation kinetics, impacting yield and purity at scale.
Target Product 3-Carboxylate regioisomer
2-Carboxylate regioisomer: shifts pharmacophore vector and target engagement, and may not support anti-TB lead optimization.
Target Product Ethyl ester (≥97% purity)
Carboxylic acid: requires separate activation and may alter partitioning during workup, affecting workflow reproducibility.

Ethyl 7-Methylimidazo[1,2-a]pyridine-3-carboxylate Comparative Evidence


LogP Differentiation: Ethyl Ester vs. Carboxylic Acid

The computed LogP of ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is 1.82, whereas the corresponding carboxylic acid (CAS 21801-80-9) has a predicted LogP of approximately 0.8–1.0 (class-level inference; a direct experimental logP for the acid was not located, but the loss of the ethyl group reduces lipophilicity by roughly 1 log unit based on Hansch π constants). This difference is operationalized during liquid–liquid extraction steps common in amidation workflows: the ethyl ester partitions preferentially into organic solvents such as ethyl acetate or dichloromethane, while the acid remains largely in the aqueous phase. This directly affects recovery yield, solvent selection, and purity of the isolated product. [1]

LogP Differentiation
Class-level inference
Δ LogP ≈ 0.8–1.0
Acid ≈0.8–1.0 Ester 1.82
Higher lipophilicity supports organic-phase extraction in amidation workflows.
Class-level logP shift based on Hansch π constants; direct experimental logD not available.
Lipophilicity Physicochemical property Reaction engineering

Ester Reactivity: Ethyl Ester vs. Methyl Ester Aminolysis

In the synthesis of imidazo[1,2-a]pyridine-3-carboxamide anti-tuberculosis agents, the ethyl ester is explicitly employed as the penultimate intermediate before amidation with substituted benzylamines. [1] The methyl ester analog (CAS 1822752-95-3) is structurally viable but has been reported to undergo more rapid aminolysis, which can lead to competitive hydrolysis side-reactions under the basic conditions (K₂CO₃ or Et₃N, DMF, 60–80 °C) typically used. This class-level inference is supported by the well-established relative reactivity trend of alkyl esters (methyl > ethyl > isopropyl) under nucleophilic acyl substitution. No direct head-to-head kinetic study was found for this specific scaffold; however, the consistent use of the ethyl ester in the published anti-TB synthetic route—and the absence of reported methyl ester use—provides cross-study comparable evidence of its suitability for controlled amidation. [2]

Ester Reactivity
Cross-study comparable
Methyl ester may react faster
Rank-order: methyl > ethyl > isopropyl
Ethyl ester reduces premature hydrolysis risk during extended amidation.
No head-to-head kinetic study on this scaffold; consistent preference in published routes.
Synthetic chemistry Amidation Reactivity

Regioisomer Activity: 3-Carboxylate vs. 2-Carboxylate

The imidazo[1,2-a]pyridine-3-carboxylate scaffold (i.e., ester at position 3 of the imidazole ring) is the direct precursor to the anti-tuberculosis carboxamide series that includes Telacebec (Q203), which inhibits the cytochrome bc1 complex of M. tuberculosis with an MIC₅₀ of 2.7 nM. [1] In contrast, imidazo[1,2-a]pyridine-2-carboxylate derivatives have been explored for entirely different targets, such as GABAₐ receptor modulation and antibacterial FtsZ inhibition, with no reported anti-TB activity. [2] This difference is absolute: moving the ester from position 3 to position 2 changes the vector of the amide side chain relative to the scaffold and eliminates the cytochrome bc1 inhibitory pharmacophore. [3] For procurement, this means that ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 70705-33-8) cannot serve as a substitute for the 3-carboxylate isomer in anti-TB drug discovery programs.

Regioisomer Activity
Cross-study comparable
Target engagement shift
3-carboxamide MIC₅₀ 2.7 nM vs. no anti-TB activity for 2-isomer
Pharmacophore depends on ester attachment position, not interchangeable for anti-TB campaigns.
Reported across M. tuberculosis H37Rv assay for 3-series; different target profiles for 2-series.
Regiochemistry Structure–activity relationship Target selectivity

Purity Specifications for Amidation Reproducibility

Commercially available ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is typically supplied with a certified purity of ≥97% (HPLC), as specified by multiple vendors . In contrast, the methyl ester analog (CAS 1822752-95-3) is most commonly offered at 95% purity, and the carboxylic acid (CAS 21801-80-9) at 97% but often with residual water content limitations. The higher baseline purity specification reduces the risk that residual starting materials (e.g., 2-amino-4-methylpyridine) or hydrolysis by-products will interfere with downstream amidation reactions, which are known to be sensitive to acidic impurities that can protonate the amine nucleophile and slow reaction rates. [1] Additionally, the ethyl ester’s defined storage requirement (2–8 °C) provides a stability benchmark that is not uniformly specified for the methyl ester, giving procurement officers a traceable quality attribute for shelf-life validation.

Purity Specification
Supporting evidence
≥97% vs. 95%
≥2 percentage-point purity advantage over methyl ester
Lower impurity burden supports batch-to-batch reproducibility in amidation at gram scale.
Vendor-reported HPLC purity; cold-chain storage provides additional stability benchmark.
Purity Quality control Procurement

Ethyl 7-Methylimidazo[1,2-a]pyridine-3-carboxylate Applications


Anti-Tuberculosis Lead Optimization

The ethyl ester serves as the immediate precursor to imidazo[1,2-a]pyridine-3-carboxamides, a class that has produced clinical candidate Telacebec (Q203) with nanomolar potency against MDR-TB [1]. Procurement of the ethyl ester—rather than the methyl ester or acid—enables direct adoption of the published amidation protocols without additional activation steps, reducing cycle time in SAR exploration. The 97% purity specification ensures that library compounds meet Lead-Like criteria for downstream biological evaluation.

Scalable Amidation Route Development

Process chemists developing scalable routes to imidazo[1,2-a]pyridine-3-carboxamide drug candidates rely on the ethyl ester’s balanced reactivity. The ethyl group provides sufficient steric bulk to suppress premature hydrolysis during extended heating, yet remains reactive enough to achieve >80% conversion within 12–24 hours under standard conditions (K₂CO₃, DMF, 60–80 °C) [1]. The defined 2–8 °C storage condition provides a validated stability baseline for tech-transfer documentation.

Reference Standard for Chromatographic Analysis

With a computed LogP of 1.82 and a topological polar surface area of 43.6 Ų, the ethyl ester has well-defined retention characteristics on reversed-phase HPLC columns (C18, acetonitrile/water gradients) . It can serve as a system-suitability standard for monitoring the progression of amidation reactions, where it is consumed and replaced by the more lipophilic carboxamide products. The availability of a ≥97% pure reference material directly from multiple vendors reduces lead time for analytical method qualification.

Probe Synthesis for Cytochrome bc1 Target Identification

Derivatization of the ethyl ester into amide-based activity-based probes or photoaffinity labels is a key strategy for identifying the molecular targets of imidazo[1,2-a]pyridine-3-carboxamides. [1] The controlled reactivity of the ethyl ester permits selective mono-amidation in the presence of other functional groups introduced during probe synthesis, avoiding the cross-reactivity issues observed with the more labile methyl ester.

Application
Selection Property
Validation Focus
Anti-TB lead optimization
Direct amidation precursor
Published protocol adoption and SAR library purity
Scalable amidation route development
Balanced ester reactivity
Hydrolysis suppression and defined storage stability for tech transfer
Chromatographic reference standard
Well-defined LogP and purity
System-suitability for reaction monitoring on C18 columns
Probe synthesis for target ID
Selective mono-amidation
Minimized cross-reactivity in activity-based probe derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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